2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline
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Overview
Description
2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a methyl group at the 5-position and an aniline moiety attached via a thioether linkage. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a thieno[2,3-d]pyrimidine derivative is reacted with an aniline derivative under specific conditions. The reaction often requires the presence of a base and a suitable solvent to facilitate the formation of the thioether linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s modifications.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Benzene
- **2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Phenol
Uniqueness
2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline is unique due to its specific thieno[2,3-d]pyrimidine core and the presence of both aniline and thioether functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(5-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-8-6-17-12-11(8)13(16-7-15-12)18-10-5-3-2-4-9(10)14/h2-7H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRXNPMQCLHGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380580 |
Source
|
Record name | 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-24-3 |
Source
|
Record name | 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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